molecular formula C15H20N4 B13255030 1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine

1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine

Cat. No.: B13255030
M. Wt: 256.35 g/mol
InChI Key: ZAPOZOBNPSFCHK-UHFFFAOYSA-N
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Description

1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine is a compound that belongs to the class of heterocyclic amines. This compound features a pyrrolidine ring substituted with a benzyl group and a pyrazole ring. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using appropriate nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon .

Scientific Research Applications

1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand in receptor binding studies.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and enzyme activities.

    Industrial Applications: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine

InChI

InChI=1S/C15H20N4/c1-18-9-13(7-17-18)14-10-19(11-15(14)16)8-12-5-3-2-4-6-12/h2-7,9,14-15H,8,10-11,16H2,1H3

InChI Key

ZAPOZOBNPSFCHK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2N)CC3=CC=CC=C3

Origin of Product

United States

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